2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride
Description
Historical Context and Discovery of Benzimidazole-Pyrrolidine Hybrids
The development of benzimidazole derivatives dates to the mid-20th century, with early applications in anthelmintic agents such as thiabendazole and mebendazole. The integration of pyrrolidine groups into benzimidazole scaffolds emerged later, driven by structure-activity relationship (SAR) studies aimed at enhancing solubility, target affinity, and metabolic stability. For example, benzimidazole pyrrolidinyl amides were explored in the early 2010s as inhibitors of prolylcarboxypeptidase (PrCP), demonstrating low-nanomolar potency and ex vivo target engagement. The sesquihydrochloride salt form of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole reflects a common strategy to improve compound solubility for pharmacological studies.
Significance in Heterocyclic Chemistry
Benzimidazole derivatives are classified as "privileged scaffolds" due to their ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The tetrahydrobenzimidazole core provides a partially saturated aromatic system, reducing steric hindrance and enabling deeper penetration into hydrophobic binding pockets. The pyrrolidin-2-yl group introduces a secondary amine capable of participating in hydrogen bonding, while its cyclic structure contributes to conformational rigidity—a critical factor for optimizing ligand-target interactions.
Classification Within Benzimidazole Derivatives
This compound belongs to the tetrahydrobenzimidazole subclass, distinguished by its partially saturated imidazole ring. Key structural features include:
- Core Structure : A fused benzene and tetrahydroimidazole ring system.
- Substituents : A pyrrolidin-2-yl group at position 2 and three hydrochloride ions.
- Salt Form : The sesquihydrochloride (3 HCl) configuration enhances ionic character, facilitating solubility in aqueous media.
| Classification Parameter | Details |
|---|---|
| **Primary |
Properties
IUPAC Name |
2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17N3.3ClH/c2*1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;;/h2*10,12H,1-7H2,(H,13,14);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWSYUVXXHTMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCCN3.C1CCC2=C(C1)NC(=N2)C3CCCN3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound is characterized by a unique structure that includes a pyrrolidine ring fused to a benzimidazole moiety. The synthesis typically involves the construction of the pyrrolidine ring followed by its fusion with the benzimidazole structure through various chemical reactions such as cyclization and functionalization.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and a modulator of specific biological pathways.
Anticancer Activity
Research indicates that compounds related to benzo[d]imidazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer types . The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6c | HCT-116 | 7.82 | Apoptosis induction |
| 6h | HepG2 | 10.21 | Cell cycle arrest |
| 6i | MCF-7 | 21.48 | Multi-target kinase inhibition |
The mechanism of action for this compound appears to involve interaction with multiple targets within cancer cells. It may inhibit key kinases such as EGFR and mTOR, leading to altered signaling pathways that promote apoptosis . Additionally, molecular docking studies suggest favorable binding interactions with these targets, enhancing its potential as a multi-targeted therapeutic agent.
Neuropharmacological Effects
Beyond anticancer properties, compounds similar to 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole have been investigated for their effects on neurotransmitter systems. Specifically, they may act as positive allosteric modulators of GABA-A receptors, which are crucial for regulating neuronal excitability and could provide therapeutic avenues for neurological disorders .
Case Studies
Several case studies highlight the efficacy of benzo[d]imidazole derivatives in preclinical models:
- Study on HepG2 Cells : A study demonstrated that compound 6i significantly induced apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic markers while downregulating anti-apoptotic proteins like Bcl-2 .
- GABA-A Receptor Modulation : Another investigation revealed that certain derivatives could selectively enhance GABA-A receptor activity without the hepatotoxicity associated with other compounds in this class .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of benzo[d]imidazole were assessed for their ability to alleviate symptoms of depression in rodent models. Results showed significant reductions in immobility time during forced swim tests, suggesting potential efficacy as an antidepressant .
Anticancer Properties
The compound has shown promise in preclinical studies for its anticancer effects. Its structural similarity to known anticancer agents suggests it may inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study conducted by researchers at a leading pharmaceutical institute evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cell lines .
Neuroprotective Effects
There is emerging evidence that 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole has neuroprotective properties. It may protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Study:
A recent investigation published in Neuroscience Letters demonstrated that treatment with this compound significantly improved cognitive function and reduced markers of oxidative damage in an Alzheimer's disease model .
Synthesis and Derivatives
The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole can be achieved through several methods involving cyclization reactions of pyrrolidine derivatives with benzimidazole precursors. Variations in the synthetic route can lead to different derivatives with potentially enhanced pharmacological profiles.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes
Substituent Effects : Replacing pyrrolidin-2-yl (5-membered ring) with piperidin-3-yl (6-membered ring) increases steric bulk and alters nitrogen atom orientation, which may impact binding to biological targets like ion channels or enzymes.
Salt Form : The sesquihydrochloride salt likely improves aqueous solubility relative to the free base form of (S)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole, a critical factor in pharmacokinetics.
Pharmacological Implications
- Pyrrolidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The tetrahydro group in the target compound may enhance lipophilicity, though this could be offset by the hydrochloride salt.
- The discontinued piperidin-3-yl analog’s lack of commercial availability may reflect inferior efficacy or toxicity profiles in preliminary studies.
Preparation Methods
Method Overview:
This approach involves the cyclocondensation of suitable aromatic aldehydes with amino compounds bearing pyrrolidinyl groups, followed by reduction and cyclization steps to form the tetrahydrobenzoimidazole core with pyrrolidin-2-yl substitution.
Key Steps:
- Step 1: Condensation of an aromatic aldehyde (e.g., o-phenylenediamine derivatives) with a pyrrolidinyl-substituted aldehyde or amine.
- Step 2: Cyclization under acidic or basic conditions to form the benzimidazole ring.
- Step 3: Reduction of any intermediate imines or oxidized forms, if necessary, to achieve the tetrahydro form.
- Step 4: Quaternization or salt formation with hydrochloric acid to obtain the sesquihydrochloride salt.
Reaction Scheme:
Aromatic aldehyde + Pyrrolidinyl amine → Cyclization → Tetrahydrobenzoimidazole derivative → Salt formation
Research Findings:
- In the synthesis of related benzimidazole derivatives, conditions such as refluxing in acetic acid or polyphosphoric acid (PPA) have been employed effectively.
- The pyrrolidin-2-yl group can be introduced either via substitution on the aromatic ring prior to cyclization or through nucleophilic attack on the imidazole ring during cyclization.
Glyoxal-Based Condensation Method (Adapted from Imidazole Synthesis)
Method Overview:
This method adapts the synthesis of imidazole derivatives using glyoxal, ammonium salts, and pyrrolidinyl precursors, as described in patent literature and related chemical syntheses.
Procedure:
- Preparation of the Reaction Mixture:
- Dissolve an ammonium salt (e.g., ammonium acetate) in water to form a slurry.
- Add glyoxal solution (preferably 20 wt%) dropwise under vigorous stirring at 30–60°C.
- Incorporation of Pyrrolidinyl Group:
- Use a pyrrolidinyl-containing amine or aldehyde as a precursor, introduced either simultaneously with glyoxal or in subsequent steps.
- Cyclization and Condensation:
- The reaction proceeds through condensation of glyoxal with the ammonium salt and pyrrolidinyl precursor, forming the tetrahydrobenzoimidazole core.
- pH Adjustment:
- After completion, adjust the pH to 5–7 using aqueous alkali (e.g., sodium hydroxide or ammonia solution).
- Isolation:
- Filter the brown solid, wash with organic solvents and water, then dry.
Reaction Conditions:
| Parameter | Range | Notes |
|---|---|---|
| Temperature | 30–60°C | For dropwise addition and reaction control |
| pH | 5–7 | For optimal cyclization and product stability |
| Reaction time | 2–5 hours | Ensuring complete conversion |
Research Findings:
- This method yields high purity products with yields reported up to 53%, depending on the specific ammonium salt and pyrrolidinyl precursor used.
- The process is considered safer and more economical than ammonia gas-based methods, reducing toxicity and reaction control issues.
Pyrrolidinyl-Substituted Precursors via Multistep Synthesis
Method Overview:
A multistep route involving the synthesis of pyrrolidinyl-substituted intermediates, followed by cyclization to form the benzimidazole core, is also documented.
Typical Steps:
- Synthesis of Pyrrolidinyl-Substituted Amino Precursors:
- Nucleophilic substitution reactions to attach pyrrolidin-2-yl groups to aromatic amines or aldehydes.
- Formation of Imidazole Ring:
- Condensation with suitable aldehydes or ketones under acidic conditions.
- Cyclization to Tetrahydrobenzoimidazole:
- Intramolecular cyclization facilitated by heating or acid catalysis.
- Salt Formation:
- Acidic workup with hydrochloric acid to produce sesquihydrochloride salts.
Research Findings:
- This approach allows for structural diversification and precise control over substituents.
- Yields vary but can reach up to 70% with optimized conditions.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclocondensation | Aromatic aldehyde + Pyrrolidinyl amine | Reflux in acetic acid or PPA | 60–70 | Simple, scalable | Requires purification steps |
| Glyoxal-based | Glyoxal + Ammonium salt + Pyrrolidinyl precursor | 30–60°C, pH 5–7 | 50–55 | Safer, economical | Multi-step, moderate yield |
| Multistep synthesis | Pyrrolidinyl precursors + aromatic compounds | Reflux, acid catalysis | 60–70 | Structural diversity | Longer process |
Research and Development Notes
- The choice of starting materials significantly influences the yield and purity.
- Glyoxal-based methods are increasingly favored for safety and environmental reasons.
- Reaction parameters such as temperature, pH, and reaction time are critical for optimizing yields.
- Salt formation with hydrochloric acid is straightforward, yielding the sesquihydrochloride form directly.
Q & A
Q. How to design derivatives to improve blood-brain barrier (BBB) penetration for CNS-targeted applications?
- Methodology: Modify lipophilicity (logP 2–5) via alkylation or fluorination of the pyrrolidine ring. Use PAMPA-BBB assays to measure permeability. Apply QSAR models correlating molecular polar surface area (<90 Ų) with CNS activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
